7-Phenylheptanoic acid
Overview
Description
7-Phenylheptanoic acid is a chemical compound with the molecular formula C13H18O2 . It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da . This compound is used in the process to make amino acid derivatives .
Molecular Structure Analysis
The molecular structure of 7-Phenylheptanoic acid consists of a seven-carbon chain (heptanoic acid) with a phenyl group attached to the seventh carbon . The phenyl group is a functional group comprised of six carbon atoms attached in a planar cyclic arrangement, resembling a hexagon. This structure can be represented in 2D or 3D molecular models .Physical And Chemical Properties Analysis
7-Phenylheptanoic acid has a density of 1.0±0.1 g/cm³, a boiling point of 356.5±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 253.5±17.2 °C . The compound has a refractive index of 1.519 and a molar refractivity of 60.5±0.3 cm³ .Scientific Research Applications
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Chemistry
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Thermophysical Properties
- Application : 7-Phenylheptanoic acid is studied for its thermophysical properties .
- Methods of Application : These properties are evaluated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy .
Safety And Hazards
When handling 7-Phenylheptanoic acid, it’s recommended to do so in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes . It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
7-phenylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSXKFNTWOIGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334519 | |
Record name | 7-Phenylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylheptanoic acid | |
CAS RN |
40228-90-8 | |
Record name | 7-Phenylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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